molecular formula C16H12N2O4 B5704165 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid

2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid

Cat. No. B5704165
M. Wt: 296.28 g/mol
InChI Key: GMQJVBLYQMGFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid, also known as QNZ, is a synthetic quinoxaline derivative that has been widely studied for its potential therapeutic applications. QNZ has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, cell proliferation, and apoptosis. 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, resulting in the suppression of pro-inflammatory cytokine production and cell proliferation.
Biochemical and Physiological Effects:
2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in various cell types, including macrophages, microglia, and astrocytes. In addition, 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have demonstrated that 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad range of biological activities. However, there are also some limitations to its use, including its potential toxicity and lack of specificity for certain targets. Therefore, caution should be taken when using 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid in lab experiments, and further studies are needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for the research of 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid. First, further studies are needed to fully understand its mechanism of action and identify its specific targets. Second, more in vivo studies are needed to evaluate its efficacy and safety in animal models of various diseases. Third, the development of 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the development of more effective therapeutic agents. Finally, the potential use of 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid as a diagnostic tool for the detection of certain diseases, such as cancer, should be explored.

Synthesis Methods

The synthesis of 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-(2-carboxyphenyl)-3-oxo-3,4-dihydroquinoxaline-1-carboxylic acid ethyl ester. This intermediate is then converted to 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid by the reaction with phosgene and subsequent hydrolysis. The overall synthesis process is relatively simple and can be easily scaled up for mass production.

Scientific Research Applications

2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid has been extensively studied for its potential therapeutic applications in various fields, including inflammation, cancer, and neurodegenerative diseases. Inflammation is a complex biological response that plays a critical role in the pathogenesis of many diseases. 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid has been investigated as a potential neuroprotective agent due to its ability to inhibit the production of reactive oxygen species and reduce oxidative stress in neuronal cells.

properties

IUPAC Name

2-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-14-9-18(13-8-4-3-7-12(13)17-14)15(20)10-5-1-2-6-11(10)16(21)22/h1-8H,9H2,(H,17,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQJVBLYQMGFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.